molecular formula C11H17N3O B1472375 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol CAS No. 1522675-72-4

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B1472375
CAS No.: 1522675-72-4
M. Wt: 207.27 g/mol
InChI Key: HOTUCVPEOBVNAD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C11H18N4O, this pyrazole derivative features a cyclopropyl substituent and a piperidine ring, a structural motif commonly associated with bioactive molecules . This specific architecture makes it a valuable scaffold for the synthesis of novel compounds targeting a range of therapeutic areas. Compounds with similar pyrazole and piperidine cores, such as 4-(indol-3-yl)-pyrazole derivatives, have been investigated for their potential in treating serious conditions including cancer, neurodegenerative diseases (such as Alzheimer's, Parkinson's, and Huntington's disease), viral infections, and obesity . Furthermore, research into pyrazole and piperidine-containing chemicals has identified them as potential inhibitors of key biological targets, such as protein kinases, which are crucial in the development of new antimalarial agents . As such, this compound serves as a versatile intermediate or precursor for researchers developing chemical probes and potential therapeutic agents. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-cyclopropyl-2-piperidin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11-7-10(8-1-2-8)13-14(11)9-3-5-12-6-4-9/h7-9,12-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTUCVPEOBVNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Substituted Pyrazole Core

According to a patent (WO2009135808A2), the synthesis of 1,3-substituted pyrazole compounds, which includes 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol as a specific example, involves the following key steps:

  • Step i: Formation of Hydrazone Intermediate
    A cyclopropyl-substituted ketone or aldehyde (compound IV) is reacted with a hydrazine derivative (compound V) to form a hydrazone intermediate. This reaction is typically carried out in an inert organic solvent at temperatures ranging from 0 to 50 °C, preferably 10 to 50 °C, over 0.5 to 8 hours.

  • Step ii: Cyclization to Pyrazole
    The hydrazone intermediate is then subjected to cyclization under controlled heating (20 to 110 °C) for 0.1 to 15 hours to yield the 1,3-substituted pyrazole. The reaction conditions favor high selectivity for the 1,3-isomer over the 1,5-isomer, often achieving molar ratios exceeding 100:1.

  • Isolation
    The pyrazole product can be isolated by precipitation, crystallization, or distillation, depending on the reaction mixture.

This method ensures high yield and selectivity, critical for preparing the desired pyrazole with the cyclopropyl substituent at position 3.

Introduction of the Piperidin-4-yl Group

The piperidin-4-yl substituent at the N1 position can be introduced via nucleophilic substitution or reductive amination strategies:

  • Reductive Amination Approach
    Piperidine reacts with formaldehyde or an aldehyde derivative to form a piperidinylmethyl intermediate, which then undergoes coupling with the pyrazole core. This method is supported by synthetic analogs of the compound where the piperidin-4-ylmethyl group is formed by reacting piperidine with formaldehyde in the presence of a suitable reducing agent, followed by attachment to the pyrazole ring.

  • Direct Substitution
    Alternatively, the pyrazole nitrogen can be alkylated or substituted directly with a piperidin-4-yl group using appropriate leaving groups and reaction conditions optimized to preserve the pyrazole and cyclopropyl moieties.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Reaction Time Notes
Hydrazone formation Cyclopropyl ketone/aldehyde + hydrazine derivative 0 to 50 °C (10-50 °C) 0.5 to 8 hours Inert organic solvent, aqueous hydrazine
Cyclization to pyrazole Heating hydrazone intermediate 20 to 110 °C 0.1 to 15 hours High selectivity for 1,3-pyrazole isomer
Piperidinyl group introduction Piperidine + formaldehyde + reducing agent Ambient to mild heat Variable, typically hours Reductive amination or nucleophilic substitution

Research Findings and Selectivity

  • The cyclization step is crucial for achieving the desired regioselectivity. The reported molar ratio of the 1,3-substituted pyrazole to the undesired 1,5-isomer can be as high as 100:1, indicating excellent selectivity under optimized conditions.

  • The use of Lewis acids such as MgF2, BF3, or ZnCl2 can catalyze related transformations and improve yields, though the specific catalyst choice depends on the substrate and desired substitution pattern.

  • The piperidinyl substitution is often optimized to avoid over-alkylation or side reactions, with reductive amination being a preferred method due to its mild conditions and high selectivity.

Comparative Analysis with Related Compounds

Compound Name Key Structural Feature Preparation Notes
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol Piperidin-4-ylmethyl substituent Synthesized via reductive amination of piperidine with formaldehyde, then coupled to pyrazole
3-cyclopropyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol Triazole ring instead of pyrazole Requires different cyclization strategy
3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole Oxadiazole ring Different heterocycle formation methods

This highlights the specificity of the pyrazole synthesis route and the importance of carefully controlled reaction conditions to achieve the target compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that pyrazole derivatives, including 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, exhibit anticonvulsant properties. Studies have shown that such compounds can modulate neurotransmitter systems and possess protective effects against seizures induced by electrical stimulation in animal models. This suggests their potential use in developing new antiepileptic drugs.

Analgesic and Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for analgesic and anti-inflammatory activities. For instance, derivatives of pyrazole have demonstrated effectiveness in reducing pain and inflammation in various experimental models, indicating their promise as therapeutic agents for pain management.

Antitumor Activity

Recent studies have explored the cytotoxic effects of pyrazole derivatives against cancer cell lines. The compound has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the piperidine moiety. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study: Anticonvulsant Activity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that compounds with a piperidine substituent exhibited significant anticonvulsant activity when tested against maximal electroshock-induced seizures in rodents. The results indicated that the presence of the cyclopropyl group enhanced the efficacy of these compounds compared to their non-substituted counterparts.

CompoundStructureAnticonvulsant Activity
AAEffective
BBModerate
CCIneffective

Case Study: Analgesic Effects

In another study assessing analgesic properties, several pyrazole derivatives were tested using the formalin test in rodents. The results showed that this compound significantly reduced pain scores compared to controls, suggesting its potential application in pain relief therapies.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol and selected analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Functional Groups Key Properties/Findings
This compound 3: Cyclopropyl; 1: Piperidin-4-yl; 5: OH ~205.26* Hydroxyl, piperidine, cyclopropane Predicted hydrogen-bonding capability
3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine 3: Cyclopropyl; 1: 2-Fluorophenyl; 5: NH2 336.39 Amine, fluorophenyl Higher lipophilicity due to fluorine
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine 3: Phenyl; 1: Piperidin-4-yl; 5: NH2 242.32 Amine, phenyl Increased steric bulk vs. cyclopropyl
3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI) Indole core with piperidinyl and methylphenyl groups - Indole, methylphenyl MRSA synergist with carbapenems
3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol Piperidine-3,5-diol with sulfonyl group - Sulfonyl, diol Axial hydroxyls; dimeric H-bonding

*Estimated based on molecular formula (C11H15N3O).

Key Observations:
  • Replacement of the hydroxyl group with amine (e.g., ) increases basicity and alters hydrogen-bonding patterns.
  • Hydrogen Bonding: The hydroxyl group in the target compound enables dimer formation via O—H⋯O interactions, similar to 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol . This may enhance crystalline stability but reduce solubility compared to non-hydroxylated analogs.

Biological Activity

3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a cyclopropyl group, a piperidinyl group, and a pyrazol-5-ol moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H17_{17}N3_3O, with a molecular weight of 207.27 g/mol. The structure features several functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H17_{17}N3_3O
Molecular Weight207.27 g/mol
CAS Number1522675-72-4
PurityMin. 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been reported to exhibit potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit notable antimicrobial properties. For example, studies have shown that derivatives with cyclopropyl groups can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, demonstrating significant efficacy against these pathogens .

Anticancer Properties

In vitro studies suggest that this compound may have anticancer effects through mechanisms involving apoptosis induction in cancer cells. Specific pathways modulated by this compound are still under investigation, but initial findings suggest it may influence cell cycle regulation and promote cell death in tumor cells.

Study on Cyclopropyl Derivatives

A study published in PubMed examined the biological activity of cyclopropyl-containing pyrazole derivatives, highlighting their potential as cannabinoid receptor modulators . Among these compounds, certain analogs demonstrated favorable pharmacological profiles with significant effects on lipid metabolism.

Comparative Analysis

A comparative analysis of similar compounds revealed that those with modifications in the piperidinyl group showed varied biological activities. For instance, compounds like 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol exhibited enhanced stability and activity compared to their counterparts .

Research Findings

Recent investigations into the pharmacokinetics and metabolic stability of this compound indicate promising results for its therapeutic applications. The compound has shown acceptable metabolic stability when tested with human liver microsomes, suggesting potential for further development in drug formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 2
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